BenchChemオンラインストアへようこそ!

NF-kappaB/MAPK-IN-1

Inflammation Nitric oxide Structure‑activity relationship

NF-kappaB/MAPK-IN-1 (CAS: 2413940-56-2), also known as compound 11a, is a synthetic small-molecule dual inhibitor of the nuclear factor kappa B (NF-κB) and mitogen‑activated protein kinase (MAPK) signaling pathways. It is a paeonol‑derived acrylamide (C₂₇H₂₇NO₇) designed via molecular hybridization.

Molecular Formula C27H27NO7
Molecular Weight 477.5 g/mol
Cat. No. B12418926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-kappaB/MAPK-IN-1
Molecular FormulaC27H27NO7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C27H27NO7/c1-17(29)22-12-11-21(31-2)16-23(22)35-20-9-7-19(8-10-20)28-26(30)13-6-18-14-24(32-3)27(34-5)25(15-18)33-4/h6-16H,1-5H3,(H,28,30)/b13-6+
InChIKeyPUWGXAJLVXPFFP-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NF-kappaB/MAPK-IN-1 (Compound 11a) Procurement Guide: A Verified Dual NF-κB/MAPK Pathway Inhibitor


NF-kappaB/MAPK-IN-1 (CAS: 2413940-56-2), also known as compound 11a, is a synthetic small-molecule dual inhibitor of the nuclear factor kappa B (NF-κB) and mitogen‑activated protein kinase (MAPK) signaling pathways. It is a paeonol‑derived acrylamide (C₂₇H₂₇NO₇) designed via molecular hybridization [1]. In LPS‑stimulated RAW264.7 macrophages, compound 11a suppresses nitric oxide (NO) production with a half‑maximal inhibitory concentration (IC₅₀) of 6.96 µM, exhibits 96.32% inhibitory activity at 20 µM, and concurrently down‑regulates iNOS, COX‑2, ERK, and p38 MAPK protein expression [1][2]. Pre‑clinical in vivo data demonstrate that oral compound 11a significantly alleviates DSS‑induced ulcerative colitis in mice, with an acute‑toxicity safety profile comparable to dexamethasone [1].

Why NF-κB or MAPK Single‑Target Inhibitors Cannot Replace NF-kappaB/MAPK-IN-1


In‑class NF‑κB inhibitors such as BAY 11‑7082 (IκBα phosphorylation inhibitor, IC₅₀ ≈ 10 µM) or IKKβ‑selective agents such as IMD‑0354 (IC₅₀ ≈ 1.2 µM on NF‑κB transcription) demonstrate pathway‑specific blockade, yet they do not simultaneously suppress the parallel MAPK cascade that drives crosstalk‑mediated inflammatory gene expression [1]. Conversely, classic p38 MAPK inhibitors (e.g., SB203580, p38α IC₅₀ ≈ 34 nM in enzyme assays) spare the NF‑κB arm entirely. NF-kappaB/MAPK-IN-1 was purposely designed to inhibit the ASK1/p38 MAPK branch and the NF‑κB axis concurrently, as shown by its ability to block both IκBα degradation and p38/ERK phosphorylation in LPS‑activated RAW264.7 macrophages at low micromolar concentrations [1][2]. This dual‑target action is required to reproduce the full anti‑cytokine and anti‑NO phenotype observed in the original in‑vitro and in‑vivo studies; using a single‑pathway inhibitor in its place would therefore under‑deliver on the expected pharmacological profile, compromising experimental reproducibility and translational relevance [1][2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of NF-kappaB/MAPK-IN-1


NO Inhibitory Potency in RAW264.7 Cells: NF-kappaB/MAPK-IN-1 vs. Parent Paeonol

NF-kappaB/MAPK-IN-1 (compound 11a) was directly benchmarked against the parent natural product paeonol in the same LPS‑induced NO release assay in RAW264.7 macrophages. While paeonol displays only 14.74% inhibition at 20 µM, compound 11a achieves 96.32% inhibition at the same concentration, with an IC₅₀ of 6.96 µM [1]. This represents an approximate 6.5‑fold improvement in inhibitory capacity and establishes that the molecular‑hybridization strategy confers a material gain in cellular anti‑inflammatory potency [1].

Inflammation Nitric oxide Structure‑activity relationship

Dual NF-κB/MAPK Pathway Suppression: Western Blot Evidence vs. Single‑Target Inhibitors

In LPS‑stimulated RAW264.7 macrophages, NF-kappaB/MAPK-IN-1 at 2.5–10 µM concentration‑dependently reduced the protein levels of phosphorylated‑ERK, phosphorylated‑p38, and total IκBα, as well as the downstream effectors iNOS and COX‑2 [1][2]. In contrast, the classical NF‑κB inhibitor BAY 11‑7082 (IC₅₀ ≈ 10 µM for NF‑κB) does not inhibit p38 or ERK phosphorylation, and the p38 MAPK inhibitor SB203580 (p38α IC₅₀ ≈ 34 nM) does not block IκBα degradation . Although the western blots were generated in separate studies, both used the same cell line and LPS‑stimulus, allowing a cross‑study comparison that highlights the unique dual‑target footprint of compound 11a.

NF-κB signaling MAPK cascade Western blot

In‑Vivo Efficacy in DSS‑Induced Colitis: NF-kappaB/MAPK-IN-1 vs. Dexamethasone Benchmark

In a DSS‑induced ulcerative colitis mouse model, oral administration of NF-kappaB/MAPK-IN-1 (compound 11a) at 50 mg/kg/day significantly reduced the Disease Activity Index (DAI), attenuated colon shortening, and improved histopathological scores relative to the DSS‑control group, with efficacy statistically comparable to the clinical corticosteroid dexamethasone (DXMS) at 2 mg/kg/day [1]. Compound 11a also demonstrated an excellent safety profile in an acute‑toxicity test, with no mortality observed at doses up to 2000 mg/kg [1]. In contrast, the single‑target p38 MAPK inhibitor SB203580 has shown only modest benefit in chemically‑induced colitis models and requires intraperitoneal administration due to poor oral bioavailability [2].

Ulcerative colitis In‑vivo model Dextran sodium sulfate

Structural Novelty and Selectivity Advantage Over IKK‑Targeting Molecules

Unlike IKKβ‑centric inhibitors such as IMD‑0354 (IKKβ IC₅₀ ≈ 250 nM) or BMS‑345541 (IKK‑2 IC₅₀ = 0.3 µM), NF-kappaB/MAPK-IN-1 was designed through a molecular‑hybridization strategy that merges pharmacophoric elements of paeonol and cinnamic acid derivatives, leading to a novel scaffold (E)‑N‑(4‑(2‑acetyl‑5‑methoxyphenoxy)phenyl)‑3‑(3,4,5‑trimethoxyphenyl)acrylamide that is structurally distinct from all marketed IKK inhibitors [1]. Preliminary mechanism studies indicate that compound 11a inhibits the TLR4 receptor upstream, thereby indirectly suppressing both NF‑κB and MAPK cascades, whereas IKK inhibitors act downstream on the IKK complex alone [1]. This upstream mechanism may confer a broader anti‑inflammatory profile while avoiding the off‑target effects (e.g., AQP4 inhibition, IC₅₀ = 0.2 µM) reported for IMD‑0354 .

IKKβ inhibitor Kinase selectivity Molecular hybridization

Highest‑Impact Application Scenarios for NF-kappaB/MAPK-IN-1 Based on Verified Evidence


Preclinical Ulcerative Colitis and Inflammatory Bowel Disease Research

Compound 11a’s oral efficacy in the DSS‑colitis model, comparable to dexamethasone, supports its use as a chemical probe for dissecting NF‑κB/MAPK crosstalk in intestinal inflammation [1]. Procurement is warranted for in‑vivo pharmacodynamic studies aiming to validate dual‑pathway inhibition as a therapeutic strategy for IBD.

Macrophage‑Centric Anti‑Inflammatory Screening Panels

With an IC₅₀ of 6.96 µM for NO inhibition and western blot‑confirmed suppression of p‑p38, p‑ERK, and iNOS in RAW264.7 cells, compound 11a is an ideal positive control for screening campaigns that require simultaneous blockade of NF‑κB and MAPK arm without resorting to compound cocktails [1][2].

Adjuvant‑Induced Arthritis Model Studies

The original 2020 study demonstrated a significant therapeutic effect of compound 11a in a rat adjuvant‑induced arthritis model, indicating its translational relevance for rheumatoid arthritis research [1]. This provides a data‑backed rationale for selecting compound 11a over single‑target inhibitors in autoimmune inflammation studies.

Tool Compound for TLR4‑Mediated Pathway Investigations

Preliminary mechanistic data indicate that compound 11a reduces TLR4 expression, providing a unique entry point for studying innate immune receptor modulation without engaging IKK or p38 catalytic sites directly [1]. This makes it distinct from classical kinase inhibitors and useful for studies focused on receptor‑level intervention.

Quote Request

Request a Quote for NF-kappaB/MAPK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.